
6-Amino-3-methylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-methylpyrazin-2(1H)-one is a heterocyclic organic compound that contains a pyrazine ring with an amino group at the 6th position and a methyl group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methylpyrazin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methylpyrazine-2-carboxylic acid with ammonia or an amine source can lead to the formation of the desired compound. Reaction conditions such as temperature, solvent, and catalysts can be optimized to improve yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using cost-effective and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-3-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while substitution reactions can lead to a wide range of functionalized pyrazine derivatives.
Applications De Recherche Scientifique
6-Amino-3-methylpyrazin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 6-Amino-3-methylpyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-3-methylpyrazine: Lacks the carbonyl group at the 2nd position.
3-Methylpyrazin-2(1H)-one: Lacks the amino group at the 6th position.
6-Aminopyrazin-2(1H)-one: Lacks the methyl group at the 3rd position.
Uniqueness
6-Amino-3-methylpyrazin-2(1H)-one is unique due to the presence of both the amino and methyl groups on the pyrazine ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can lead to distinct properties and applications compared to similar compounds.
Propriétés
Formule moléculaire |
C5H7N3O |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
6-amino-3-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C5H7N3O/c1-3-5(9)8-4(6)2-7-3/h2H,1H3,(H3,6,8,9) |
Clé InChI |
RXXOHYITIQTNAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(NC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


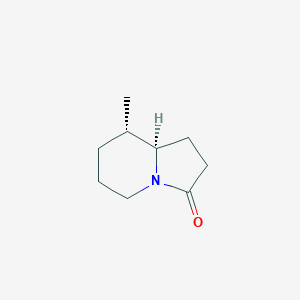

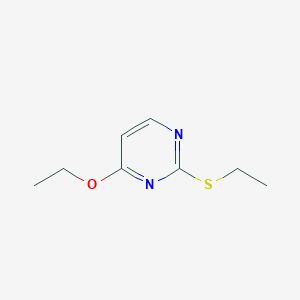
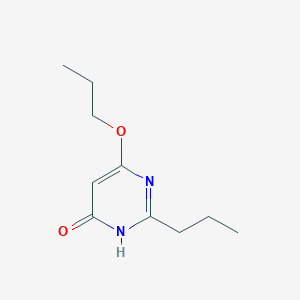
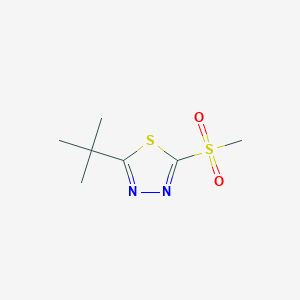

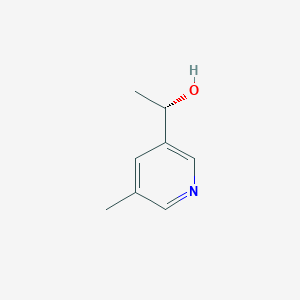
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-c]pyrimidine-7-carboxamide](/img/structure/B13105006.png)


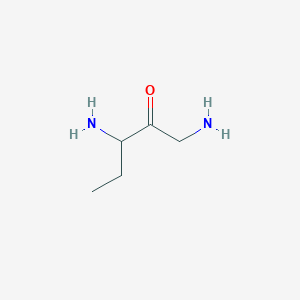
![5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol](/img/structure/B13105030.png)
![7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-ol](/img/structure/B13105046.png)
![5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13105060.png)
